molecular formula C7H4BrCl2F B3040260 3,5-Dichloro-4-fluorobenzyl bromide CAS No. 1803725-04-3

3,5-Dichloro-4-fluorobenzyl bromide

Cat. No.: B3040260
CAS No.: 1803725-04-3
M. Wt: 257.91 g/mol
InChI Key: SIDNJQFJDBSHOT-UHFFFAOYSA-N
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Description

3,5-Dichloro-4-fluorobenzyl bromide: is an organic compound with the molecular formula C7H4BrCl2F . It is a derivative of benzyl bromide, where the benzene ring is substituted with chlorine and fluorine atoms. This compound is used as an intermediate in organic synthesis and has applications in various fields, including pharmaceuticals and agrochemicals .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,5-Dichloro-4-fluorobenzyl bromide typically involves the bromination of 3,5-dichloro-4-fluorotoluene. The process can be summarized as follows:

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Chemical Reactions Analysis

Types of Reactions: 3,5-Dichloro-4-fluorobenzyl bromide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

    Nucleophilic Substitution: Substituted benzyl derivatives.

    Oxidation: Benzaldehyde or benzoic acid derivatives.

    Reduction: Benzyl alcohol.

Scientific Research Applications

Chemistry: 3,5-Dichloro-4-fluorobenzyl bromide is used as a building block in organic synthesis. It is employed in the preparation of various complex molecules, including pharmaceuticals and agrochemicals .

Biology and Medicine: In medicinal chemistry, this compound is used to synthesize potential drug candidates. It serves as an intermediate in the development of compounds with antimicrobial, antifungal, and anticancer properties .

Industry: The compound is used in the production of specialty chemicals and materials. It is also utilized in the synthesis of polymers and resins .

Mechanism of Action

The mechanism of action of 3,5-Dichloro-4-fluorobenzyl bromide primarily involves its reactivity as an electrophile. The bromine atom in the compound is highly reactive and can be easily displaced by nucleophiles. This reactivity is exploited in various synthetic transformations to introduce different functional groups into the benzyl ring .

Molecular Targets and Pathways: The compound targets nucleophilic sites in molecules, leading to the formation of new carbon-nucleophile bonds. This property is utilized in the synthesis of complex organic molecules .

Comparison with Similar Compounds

Uniqueness: this compound is unique due to the presence of both chlorine and fluorine atoms on the benzene ring, which imparts distinct reactivity and properties. This makes it a valuable intermediate in the synthesis of various complex molecules .

Properties

IUPAC Name

5-(bromomethyl)-1,3-dichloro-2-fluorobenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4BrCl2F/c8-3-4-1-5(9)7(11)6(10)2-4/h1-2H,3H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SIDNJQFJDBSHOT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1Cl)F)Cl)CBr
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4BrCl2F
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.91 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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